2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine
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Overview
Description
2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the regulation of the G1-S phase transition and RNA transcription .
Comparison with Similar Compounds
Similar Compounds
N2,N4-disubstituted pyrimidine-2,4-diamines: These compounds also act as CDK inhibitors and have similar anticancer properties.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another class of CDK inhibitors with a different structural framework.
Uniqueness
2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
53434-95-0 |
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Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-pyridin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-16(2)11-14-9(7-10(12)15-11)8-3-5-13-6-4-8/h3-7H,1-2H3,(H2,12,14,15) |
InChI Key |
RBKXSYDXKBHAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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